3,5-Difluoro-L-Tyrosine
Overview
Description
3,5-Difluoro-L-Tyrosine is a functional, tyrosinase-resistant mimetic of tyrosine12. It can be used to analyze the substrate specificity of protein tyrosine phosphatases (PTPs)2.
Synthesis Analysis
The synthesis of 3,5-Difluoro-L-Tyrosine involves a chemoenzymatic process3. It has been incorporated into individual peptides and combinatorial peptide libraries3.
Molecular Structure Analysis
The molecular formula of 3,5-Difluoro-L-Tyrosine is C9H9F2NO31. It has a molecular weight of 217.17 g/mol1. The IUPAC name is (2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid1.
Chemical Reactions Analysis
The reaction of 3,5-Difluoro-L-Tyrosine with tyrosine phenol-lyase results in a peak at 500 nm due to increased accumulation of quinonoid intermediates4. The rate constant for quinonoid intermediate formation from 3,5-Difluoro-L-Tyrosine is about half the rate of L-Tyrosine4.
Physical And Chemical Properties Analysis
3,5-Difluoro-L-Tyrosine has a molecular weight of 217.17 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 31. It has a topological polar surface area of 83.6 Ų1.
Scientific Research Applications
Medical Imaging Applications :
- 3,5-Difluoro-L-Tyrosine derivatives are useful as tracers for medical imaging, specifically in positron emission tomography (PET) (Vasdev et al., 2001).
- Synthesis of radiofluorinated O-tyrosine, including 3,5-Difluoro-L-Tyrosine, has been evaluated for use as aromatic amino acid decarboxylase (AAAD) PET tracers (DeJesus et al., 1999).
Biological Reactions and Enzymatic Studies :
- 3,5-Difluoro-L-Tyrosine impacts the formation of quinonoid intermediates in reactions with tyrosine phenol-lyase and tryptophan indole-lyase, influencing the rates and equilibria of these enzyme-catalyzed reactions (Phillips et al., 1997).
- The presence of fluorine substituents in L-tyrosine, such as in 3,5-Difluoro-L-Tyrosine, affects chemical and enzymatic reactivities due to a combination of steric and electronic effects (Martin et al., 1990).
- It's used in studying the mechanism of tyrosine phenol-lyase (TPL) and its interaction with various tyrosine derivatives, including 3,5-Difluoro-L-Tyrosine (Faleev et al., 2003).
Chemical Modifications and Synthesis :
- 3,5-Difluoro-L-Tyrosine is used in the synthesis of peptides for substrate profiling of protein tyrosine phosphatases, offering resistance to certain enzymatic actions (Gopishetty et al., 2008).
- It is also studied for its interaction with tubulin-tyrosine ligase, demonstrating its capability to be incorporated into tubulin (Monasterio et al., 1995).
Safety And Hazards
The safety and hazards of 3,5-Difluoro-L-Tyrosine are not explicitly mentioned in the sources. However, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition5.
Future Directions
The future directions of 3,5-Difluoro-L-Tyrosine research could involve further exploration of its use in analyzing the substrate specificity of PTPs2. It could also be used in peptide library screening for optimal PTP substrates3.
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKMCRFCNWVLDA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-L-Tyrosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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